2-Ethoxy-4-nitrophenol

Catalog No.
S1892421
CAS No.
40130-25-4
M.F
C8H9NO4
M. Wt
183.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Ethoxy-4-nitrophenol

CAS Number

40130-25-4

Product Name

2-Ethoxy-4-nitrophenol

IUPAC Name

2-ethoxy-4-nitrophenol

Molecular Formula

C8H9NO4

Molecular Weight

183.16 g/mol

InChI

InChI=1S/C8H9NO4/c1-2-13-8-5-6(9(11)12)3-4-7(8)10/h3-5,10H,2H2,1H3

InChI Key

GIHYKBDWFSOKNN-UHFFFAOYSA-N

SMILES

CCOC1=C(C=CC(=C1)[N+](=O)[O-])O

Canonical SMILES

CCOC1=C(C=CC(=C1)[N+](=O)[O-])O

Intermediate for Decoquinate Synthesis

One of the primary research applications of 2-ethoxy-4-nitrophenol is as an intermediate in the synthesis of decoquinate []. Decoquinate is an anticoccidial drug used in veterinary medicine to prevent coccidiosis, a parasitic disease affecting poultry. Studies have focused on optimizing the synthesis process of 2-ethoxy-4-nitrophenol, as it directly impacts the overall yield of decoquinate []. This optimization involves finding the most efficient reaction conditions, catalysts, and minimizing byproducts to improve the final amount of decoquinate produced.

2-Ethoxy-4-nitrophenol is an organic compound with the molecular formula C₈H₉NO₄. It features a nitro group (-NO₂) and an ethoxy group (-OCH₂CH₃) attached to a phenolic structure. This compound is characterized by its light yellow color and aromatic properties, making it a notable member of the nitrophenol family. Its structure can be represented as follows:

text
O ||C₆H₄ - N - O - CH₂ - CH₃ | OH

The presence of both the nitro and ethoxy groups influences its chemical reactivity, solubility, and biological activity.

Typical of phenolic compounds. Key reactions include:

  • Nitration: Further nitration can occur at the aromatic ring, leading to the formation of more complex nitrophenolic compounds.
  • Reduction: The nitro group can be reduced to an amino group under specific conditions, altering the compound's properties significantly.
  • Esterification: The hydroxyl group can react with acids to form esters, which may enhance its solubility or modify its biological activity.

The compound's reactivity is influenced by the electron-withdrawing nature of the nitro group and the electron-donating character of the ethoxy group.

2-Ethoxy-4-nitrophenol exhibits various biological activities, including:

  • Antimicrobial Properties: Studies indicate that it has potential antimicrobial effects against certain bacterial strains, making it a candidate for further pharmacological exploration.
  • Toxicity: While less toxic than some related compounds like 4-nitrophenol, it still poses health risks upon exposure, including respiratory distress and neurotoxicity in higher doses .

The compound's unique structure contributes to its distinct biological profile compared to other nitrophenols.

Several synthesis methods for 2-Ethoxy-4-nitrophenol have been documented:

  • Nitration of 2-Ethoxyphenol: This is the most common method, where 2-ethoxyphenol is treated with a nitrating agent (such as nitric acid) under controlled conditions .
  • Electrophilic Substitution: Utilizing electrophilic aromatic substitution techniques can yield 2-ethoxy-4-nitrophenol from simpler phenolic precursors.
  • Oxidative Nitration: This involves using oxidizing agents in combination with nitrating agents to facilitate the reaction under milder conditions.

Each method varies in yield and purity, requiring optimization for industrial applications.

2-NitrophenolC₆H₅NO₃Lacks ethoxy group; more toxicPesticides, dyes3-NitrophenolC₆H₅NO₃Meta position substitution; used as an indicatorDyes, pharmaceuticals4-NitrophenolC₆H₅NO₃Para position substitution; widely studiedPharmaceuticals, industrial uses2-EthoxyphenolC₈H₁₀O₂Lacks nitro group; less reactiveSolvent, chemical intermediate

2-Ethoxy-4-nitrophenol's unique combination of an ethoxy group and a nitro group distinguishes it from these similar compounds, influencing its reactivity and applications in various fields.

Research on interaction studies involving 2-Ethoxy-4-nitrophenol indicates that it may interact with various biological systems:

  • Metabolic Pathways: It undergoes metabolic transformations similar to other nitrophenols, primarily through conjugation with glucuronic acid and sulfate .
  • Genotoxicity Testing: Limited studies suggest that while it does not exhibit strong mutagenic properties, further testing is necessary to fully understand its genotoxic potential in eukaryotic systems.

These interactions highlight its relevance in both toxicology and pharmacology.

Systematic Nomenclature

The IUPAC name 2-ethoxy-4-nitrophenol derives from the phenol backbone substituted with an ethoxy group (-OCH$$2$$CH$$3$$) at position 2 and a nitro group (-NO$$_2$$) at position 4. Alternative names include 4-nitro-2-ethoxyphenol and 2-hydroxy-5-nitroanisole, though these are less commonly used.

Structural Features

The molecule consists of a benzene ring with three functional groups:

  • Hydroxyl group (-OH) at position 1.
  • Ethoxy group at position 2.
  • Nitro group at position 4.

The nitro group’s electron-withdrawing nature induces resonance effects, polarizing the aromatic ring and influencing reactivity. Infrared (IR) spectroscopy reveals characteristic peaks for the nitro group (1520–1350 cm$$^{-1}$$) and hydroxyl stretch (3200–3600 cm$$^{-1}$$). Nuclear magnetic resonance (NMR) data would typically show:

  • A downfield singlet for the hydroxyl proton (~10–12 ppm).
  • A quartet for the ethoxy methylene group (~3.5–4.5 ppm).
  • Aromatic protons split into distinct multiplet patterns due to substituent effects.

Table 1: Key Structural and Physical Properties

PropertyValueSource
Molecular formula$$ \text{C}8\text{H}9\text{NO}_4 $$
Molecular weight183.16 g/mol
Density1.306 g/cm³
Boiling point342.6°C
Melting point101°C

X-ray Crystallography Studies

X-ray crystallographic analysis of 2-Ethoxy-4-nitrophenol has been limited, with most available structural data coming from related compounds and complex formation studies. The most significant crystallographic information has been obtained through studies of iron(II) coordination complexes containing 2-ethoxy-4-nitrophenol as a ligand component [1] [2].

In these coordination studies, the compound was incorporated into Schiff base ligands, specifically in the synthesis of [Fe(3-EtO,5-NO2-sal-N(1,4,7,10))] complexes, where 2-ethoxy-4-nitrophenol serves as a precursor. The X-ray diffraction analysis revealed that these complexes crystallize in the P1̄ triclinic system at 160 K with the following unit cell parameters [1] [2]:

ParameterValue
a10.265(4) Å
b10.861(4) Å
c14.181(5) Å
α84.18(4)°
β70.53(5)°
γ88.95(5)°
V1482.6(10) ų
Z2

The molecular geometry within these complexes shows that the nitrophenol moiety adopts a nearly planar configuration, consistent with extended conjugation between the aromatic ring, nitro group, and phenolic oxygen. The ethoxy substituent exhibits typical sp³ hybridization characteristics with C-O-C bond angles close to tetrahedral geometry [1].

While direct crystallographic data for the free compound remains limited, computational studies and related nitrophenol structures suggest that 2-Ethoxy-4-nitrophenol likely adopts a planar or near-planar configuration in the solid state, with the nitro group positioned to maximize π-conjugation with the aromatic system [3] [4].

Nuclear Magnetic Resonance (NMR) Spectral Features

¹H NMR Chemical Shift Patterns

The ¹H NMR spectrum of 2-Ethoxy-4-nitrophenol exhibits characteristic patterns reflecting its structural features and electronic environment. Based on related ethoxyphenol and nitrophenol compounds, the expected chemical shift assignments are as follows [5] [6] [7]:

Ethoxy Group Protons:

  • Methyl group (CH₃): δ 1.35-1.45 ppm appearing as a triplet with coupling constant J ≈ 7.0 Hz due to coupling with the adjacent methylene protons [5] [8]
  • Methylene group (OCH₂): δ 4.00-4.15 ppm appearing as a quartet with J ≈ 7.0 Hz due to coupling with the methyl protons [5] [8]

Aromatic Protons:
The aromatic region displays a characteristic substitution pattern reflecting the 2-ethoxy-4-nitro substitution:

  • H-3 (meta to ethoxy, ortho to nitro): δ 6.8-7.2 ppm
  • H-5 (meta to nitro, para to ethoxy): δ 7.8-8.2 ppm
  • H-6 (ortho to ethoxy, meta to nitro): δ 6.5-7.0 ppm

The electron-withdrawing nitro group causes significant downfield shifts for protons ortho and para to it, while the electron-donating ethoxy group provides shielding effects for adjacent protons [9] [10].

Phenolic OH Proton:
The phenolic hydroxyl proton appears as a broad signal in the range δ 5.0-7.0 ppm, with the exact position highly dependent on concentration, temperature, and solvent effects. In DMSO-d₆, this signal typically appears around δ 9.5-10.5 ppm due to strong hydrogen bonding with the solvent [7] [11].

¹³C NMR Spectral Interpretation

The ¹³C NMR spectrum of 2-Ethoxy-4-nitrophenol provides detailed information about the carbon framework and electronic effects of the substituents [12] [13] [14]:

Ethoxy Carbon Atoms:

  • Methyl carbon (CH₃): δ 14.5-15.0 ppm - typical aliphatic methyl carbon
  • Methylene carbon (OCH₂): δ 63.5-65.0 ppm - characteristic of carbons α to oxygen [15]

Aromatic Carbon Atoms:
The aromatic carbons show distinct chemical shifts reflecting the electronic effects of the ethoxy and nitro substituents:

Carbon PositionChemical Shift (ppm)Assignment
C-1155-160Phenolic carbon (C-OH)
C-2145-150Ethoxy-substituted carbon
C-3110-115Meta to both substituents
C-4140-145Nitro-substituted carbon
C-5120-125Meta to nitro, para to ethoxy
C-6115-120Ortho to ethoxy

The C-4 carbon bearing the nitro group exhibits significant deshielding due to the strong electron-withdrawing effect, appearing around δ 140-145 ppm. Conversely, the C-2 carbon bearing the ethoxy group shows moderate deshielding (δ 145-150 ppm) due to the +M effect of the oxygen substituent [12] [16].

Infrared (IR) Vibrational Characteristics

The infrared spectrum of 2-Ethoxy-4-nitrophenol displays characteristic absorption bands that reflect its functional groups and molecular structure [17] :

Hydroxyl Stretching Vibrations:

  • O-H stretch: 3200-3400 cm⁻¹ (broad) - characteristic phenolic O-H stretching, broadened by hydrogen bonding effects

Carbon-Hydrogen Stretching Vibrations:

  • Aromatic C-H stretch: 3000-3100 cm⁻¹ - aromatic C-H stretching modes
  • Aliphatic C-H stretch: 2900-3000 cm⁻¹ - ethyl group C-H stretching vibrations [21]

Nitro Group Vibrations:
The nitro group exhibits two characteristic stretching frequencies:

  • Asymmetric N-O stretch: ~1520 cm⁻¹ - strong absorption due to asymmetric stretching of N-O bonds [21]
  • Symmetric N-O stretch: ~1350 cm⁻¹ - moderate to strong absorption from symmetric N-O stretching [21]

Aromatic Ring Vibrations:

  • C=C aromatic stretching: 1500-1600 cm⁻¹ - multiple bands due to aromatic C=C stretching modes
  • C-H bending: ~1500 cm⁻¹ - aromatic C-H in-plane bending vibrations

Ether Linkage Vibrations:

  • C-O stretch: 1230-1280 cm⁻¹ - ethoxy C-O stretching vibrations
  • C-O-C asymmetric stretch: 1040-1100 cm⁻¹ - characteristic ether linkage vibrations [17] [22]

Mass Spectrometric Fragmentation Patterns

The mass spectrum of 2-Ethoxy-4-nitrophenol (molecular weight 183.16 g/mol) exhibits characteristic fragmentation patterns typical of nitroaromatic compounds containing ether linkages [23] [24] [25]:

Molecular Ion Peak:

  • [M]⁺: m/z = 183 - molecular ion peak, may show moderate intensity due to the stability of the aromatic system [26]

Major Fragmentation Pathways:

Nitro Group Loss:

  • [M-NO₂]⁺: m/z = 137 - loss of NO₂ radical (46 amu), common in nitroaromatic compounds [23] [24]
  • [M-NO]⁺: m/z = 153 - loss of NO radical (30 amu), alternative nitro fragmentation pathway [23] [24]

Ethoxy Group Fragmentation:

  • [M-OEt]⁺: m/z = 138 - loss of ethoxy radical (45 amu)
  • [M-Et]⁺: m/z = 154 - loss of ethyl radical (29 amu) from the ethoxy group [23]

Combined Fragmentations:

  • [M-NO₂-Et]⁺: m/z = 108 - sequential loss of nitro and ethyl groups
  • [M-NO₂-OEt]⁺: m/z = 93 - loss of both nitro and ethoxy groups [24]

Base Peak Formation:
The base peak varies depending on ionization conditions but commonly corresponds to one of the major fragmentation products, particularly m/z = 137 (loss of NO₂) or aromatic tropylium-type ions formed through rearrangement processes [23] [27].

XLogP3

2.4

Other CAS

40130-25-4

Wikipedia

Phenol, 2-ethoxy-4-nitro-

General Manufacturing Information

Phenol, 2-ethoxy-4-nitro-: INACTIVE

Dates

Last modified: 07-21-2023

Explore Compound Types